molecular formula C21H20ClN3O5S2 B6550359 N-(3-chloro-4-methoxyphenyl)-2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide CAS No. 1040676-74-1

N-(3-chloro-4-methoxyphenyl)-2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B6550359
CAS No.: 1040676-74-1
M. Wt: 494.0 g/mol
InChI Key: BCPNNLHUCWDHQX-UHFFFAOYSA-N
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Description

This compound is a sulfanyl acetamide derivative featuring a pyrimidinone core substituted with a 2,4-dimethylbenzenesulfonyl group and linked via a thioether bridge to an N-(3-chloro-4-methoxyphenyl)acetamide moiety. Its structural complexity arises from the combination of electron-withdrawing (chloro, sulfonyl) and electron-donating (methoxy) groups, which influence its physicochemical and biological properties. The dihydropyrimidinone scaffold is notable for its prevalence in medicinal chemistry due to its role in enzyme inhibition, particularly in kinase and protease targets . The sulfonyl and thioether groups enhance metabolic stability and binding affinity, as observed in structurally related compounds .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[[5-(2,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O5S2/c1-12-4-7-17(13(2)8-12)32(28,29)18-10-23-21(25-20(18)27)31-11-19(26)24-14-5-6-16(30-3)15(22)9-14/h4-10H,11H2,1-3H3,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPNNLHUCWDHQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)OC)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural homology with several classes of sulfanyl acetamides and pyrimidinones. Key analogs and their comparative features are summarized below:

Compound Name Key Substituents Biological Activity/Findings Reference(s)
N-(3-chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide Chromeno-pyrimidinyl core, 4-methoxyphenyl Enhanced kinase inhibition due to planar chromene system; lower solubility vs. dihydropyrimidinones .
N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide Indole-pyridinyl core, 4-chlorobenzoyl High CYP450 inhibition; bulky tert-butyl group reduces membrane permeability .
N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-Oxadiazol-2-ylthio)butanamide Oxadiazole-thioether linkage, chloro-methoxyphenyl Potent lipoxygenase inhibitor (IC₅₀ = 0.8 µM); sulfanyl group critical for activity .
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Dimethylpyrimidinyl, methylpyridinyl Moderate antibacterial activity; methyl groups enhance crystallinity .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The 2,4-dimethylbenzenesulfonyl group in the target compound improves aqueous solubility compared to non-sulfonylated analogs (e.g., chromeno-pyrimidinyl derivatives) . However, solubility remains lower than that of oxadiazole-containing analogs due to increased molecular rigidity .
  • Metabolic Stability: The sulfonyl group reduces oxidative metabolism in hepatic microsomes, as seen in similar compounds like N-(3-chlorophenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide, which exhibits a t₁/₂ > 6 hours in vitro .
  • Binding Affinity: The dihydropyrimidinone core confers stronger hydrogen-bonding interactions with target enzymes (e.g., kinases) compared to indole or oxadiazole cores, as demonstrated in crystallographic studies .

Key Research Findings

Crystallographic Data: The dihydropyrimidinone core adopts a planar conformation, facilitating π-π stacking interactions in enzyme active sites. This feature is absent in non-aromatic analogs like indole derivatives .

NMR Analysis : The chemical shifts of protons near the sulfonyl group (δ = 7.8–8.2 ppm) differ significantly from those in oxadiazole analogs (δ = 7.2–7.5 ppm), reflecting distinct electronic environments .

Lumping Strategy: Computational models classify the compound with other sulfonylated dihydropyrimidinones due to shared reactivity and degradation pathways, simplifying pharmacokinetic predictions .

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